molecular formula C11H14O2 B14425055 (2S)-2-(Benzyloxy)butanal CAS No. 80928-04-7

(2S)-2-(Benzyloxy)butanal

Katalognummer: B14425055
CAS-Nummer: 80928-04-7
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: YTXIEUATJGWTOC-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-(Benzyloxy)butanal is an organic compound with the molecular formula C11H14O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Benzyloxy)butanal typically involves the following steps:

    Starting Material: The synthesis often begins with (S)-2-butanol.

    Protection of Hydroxyl Group: The hydroxyl group of (S)-2-butanol is protected by converting it into a benzyloxy group using benzyl chloride and a base such as sodium hydride.

    Oxidation: The protected alcohol is then oxidized to the corresponding aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC).

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-(Benzyloxy)butanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, PCC.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: (2S)-2-(Benzyloxy)butanoic acid.

    Reduction: (2S)-2-(Benzyloxy)butanol.

    Substitution: Products depend on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2S)-2-(Benzyloxy)butanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2S)-2-(Benzyloxy)butanal depends on its specific application. In general, its reactivity is influenced by the presence of the aldehyde group and the benzyloxy group, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-(Benzyloxy)butanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    (2S)-2-(Benzyloxy)butanol: Similar structure but with an alcohol group instead of an aldehyde.

    (3R)-3-[(2S,4R,5S)-5-[(benzyloxy)methyl]-2-phenyl-1,3-dioxan-4-yl]butanal: A more complex molecule with additional functional groups.

Eigenschaften

CAS-Nummer

80928-04-7

Molekularformel

C11H14O2

Molekulargewicht

178.23 g/mol

IUPAC-Name

(2S)-2-phenylmethoxybutanal

InChI

InChI=1S/C11H14O2/c1-2-11(8-12)13-9-10-6-4-3-5-7-10/h3-8,11H,2,9H2,1H3/t11-/m0/s1

InChI-Schlüssel

YTXIEUATJGWTOC-NSHDSACASA-N

Isomerische SMILES

CC[C@@H](C=O)OCC1=CC=CC=C1

Kanonische SMILES

CCC(C=O)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.